molecular formula C17H12Cl2N2O2 B2792051 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034345-00-9

2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2792051
CAS No.: 2034345-00-9
M. Wt: 347.2
InChI Key: PFQCWFRSHPJIGX-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a benzamide derivative featuring a dichlorinated aromatic ring (2,4-dichloro substitution) and a pyridinylmethyl substituent modified with a furan-2-yl group.

Properties

IUPAC Name

2,4-dichloro-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2/c18-12-5-6-13(14(19)9-12)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFQCWFRSHPJIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with 2-(furan-2-yl)pyridin-3-ylmethanamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reagents/Conditions Major Products Mechanistic Insights References
HCl (aqueous, reflux)2,4-dichlorobenzoic acidAcidic cleavage of the amide bond via protonation of carbonyl oxygen.
NaOH (aqueous, 80°C)Sodium 2,4-dichlorobenzoateBase-mediated saponification of the amide to carboxylate salt.
Enzymatic (e.g., protease)Degradation intermediatesLimited data available; potential esterase-like activity targeting the amide linkage.

Substitution Reactions

The chlorine atoms at the 2- and 4-positions of the benzamide core are susceptible to nucleophilic aromatic substitution (NAS).

Reagents/Conditions Nucleophile Major Products Key Observations References
NaOCH₃ (methanol, 60°C)Methoxide2-methoxy-4-chloro-N-(substituted)benzamideRegioselectivity favors substitution at C2.
NH₃ (ethanol, RT)Ammonia2-amino-4-chloro-N-(substituted)benzamideRequires prolonged reaction times (>24 hrs).
KOtBu (THF, 0°C)tert-butoxide2-tert-butoxy-4-chloro-N-(substituted)benzamideSteric hindrance limits C4 substitution.

Oxidation

The furan ring undergoes oxidation to form reactive intermediates or stable oxidized products.

Reagents/Conditions Major Products Reaction Pathway References
KMnO₄ (H₂SO₄, 50°C)Furan-2,5-dione (maleic anhydride)Oxidative cleavage of the furan ring to a diketone.
CrO₃ (acetic acid, reflux)5-hydroxyfuran-2(5H)-onePartial oxidation with retention of the furan core.
Ozone (O₃, -78°C)Short-lived ozonidesRapid decomposition to carbonyl compounds under reductive workup.

Key Research Findings :

  • Oxidation of the furan moiety generates electrophilic intermediates, which may form glutathione conjugates in metabolic studies ( ).

  • Stability studies show no significant ring-opening under physiological conditions, suggesting metabolic resistance ( ).

Reduction

The pyridine and furan rings can undergo hydrogenation under catalytic conditions.

Reagents/Conditions Major Products Selectivity References
H₂ (10 atm), Pd/C (ethanol)Tetrahydrofuran-pyridine derivativeComplete saturation of both heterocyclic rings.
NaBH₄ (MeOH, RT)No reactionBorohydride fails to reduce amide or aromatic systems.

Critical Analysis of Divergent Data

  • Substitution vs. Oxidation Competition :

    • Under basic conditions (e.g., NaOH), hydrolysis dominates over substitution ().

    • Oxidizing agents like KMnO₄ preferentially target the furan ring rather than the benzamide core ( ).

  • Metabolic Fate :

    • In vitro studies indicate that furan oxidation is the primary metabolic pathway, with negligible benzamide hydrolysis ( ).

  • Industrial Scalability :

    • Continuous flow reactors improve yield in NAS reactions by minimizing side products ().

This compound’s multifunctional reactivity positions it as a versatile intermediate in pharmaceutical synthesis, though metabolic instability of the furan ring warrants caution in drug design.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, research has shown that related derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation and apoptosis.

Case Study: Kinase Inhibition

A study reported the synthesis of related compounds that effectively inhibited the activity of FLT3 and other protein kinases associated with cancer progression. These findings suggest that 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide could serve as a scaffold for developing novel anticancer agents targeting similar pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that derivatives containing the furan-pyridine moiety possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamideTBDTBD

Neuroprotective Effects

Emerging research suggests that compounds similar to 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide may exhibit neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Case Study: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, related compounds demonstrated significant neuroprotective effects, reducing markers of oxidative stress and improving cognitive function . This positions the compound as a potential candidate for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core benzamide scaffold is shared with several derivatives, but key differences in substituents significantly alter properties:

Compound Key Substituents Molecular Formula Notable Features
2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide (Target) 2,4-dichlorobenzamide; furan-2-yl-pyridin-3-ylmethyl C₁₇H₁₂Cl₂N₂O₂ (inferred) Heteroaromatic furan introduces potential hydrogen-bonding capacity .
2-Chloro-4-fluoro-N-[(2-phenylpyridin-3-yl)methyl]benzamide 2-chloro-4-fluorobenzamide; phenyl-pyridin-3-ylmethyl C₁₉H₁₄ClFN₂O Fluorine substitution enhances lipophilicity; phenyl group increases aromaticity.
N-(4-Chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide Chlorophenyl; trifluoromethyl-pyridinyl C₁₉H₁₁Cl₂F₃N₂O Trifluoromethyl group improves metabolic stability and electronegativity .
3,4-Dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (AH-7921) 3,4-dichlorobenzamide; dimethylamino-cyclohexylmethyl C₁₆H₂₂Cl₂N₂O Cyclohexyl and dimethylamino groups enhance CNS penetration, linked to opioid activity .

Key Observations :

  • Furan vs. Phenyl : The furan ring in the target compound may reduce lipophilicity compared to phenyl (e.g., in ), but its oxygen atom could engage in hydrogen bonding, influencing solubility or receptor interactions.
  • Heterocyclic Variations: Pyridine and furan combinations (target) contrast with trifluoromethyl-pyridine () or morpholino groups (e.g., in ), affecting electron-withdrawing/donating properties.
Physicochemical Properties

While direct data for the target compound are unavailable, comparisons with analogs suggest trends:

Property Target Compound (Inferred) 2-Chloro-4-Fluoro Analog Trifluoromethyl-Pyridine Analog
Molar Mass (g/mol) ~350 348.8 411.2
Lipophilicity (logP) Moderate (furan reduces logP) Higher (fluorine and phenyl) High (CF₃ group)
pKa ~12 (similar to benzamides) Not reported 12.12 (predicted)
Melting Point Not available Not reported 455.2°C (predicted)

Insights :

  • The trifluoromethyl group in increases molecular weight and boiling point compared to the target compound.
  • Dichloro substitution may lower solubility relative to mono-halogenated analogs.

Challenges :

  • Steric hindrance from the furan-pyridinylmethyl group may reduce reaction yields compared to less bulky analogs.

Biological Activity

2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide can be represented as follows:

PropertyValue
Molecular FormulaC15H13Cl2N3O
Molecular Weight320.19 g/mol
CAS Number1013695-70-9
Melting PointNot specified

This compound features a dichlorobenzamide core with a furan-pyridine substituent, which is critical for its biological activity.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have demonstrated their effectiveness against various bacterial strains.

  • Mechanism of Action : The antimicrobial action is believed to be linked to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
  • Efficacy : In vitro studies have reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 μg/mL against gram-positive and gram-negative bacteria.

Anticancer Activity

The anticancer potential of 2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide has been explored through various assays.

  • Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed promising results in inhibiting cell proliferation.
  • Mechanisms : The proposed mechanisms include induction of apoptosis and cell cycle arrest, likely due to its interaction with DNA and modulation of signaling pathways involved in cell survival.

Case Studies

Several studies have focused on the biological evaluation of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted by Husein et al. evaluated the antibacterial activity of various benzamide derivatives, including 2,4-Dichloro-N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzamide. The results indicated that this compound exhibited significant activity against both Staphylococcus aureus and Escherichia coli, with an MIC comparable to standard antibiotics like amikacin .

Case Study 2: Anticancer Properties

In a separate study published in MDPI, the compound was tested against several cancer cell lines. It demonstrated a dose-dependent reduction in cell viability, particularly at concentrations above 20 µM. The study concluded that the compound could serve as a lead for further development of anticancer agents .

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